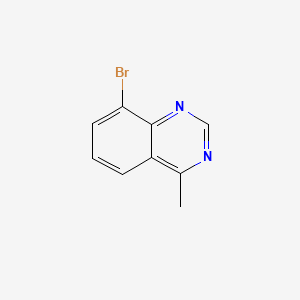

8-Bromo-4-methylquinazoline

Beschreibung

BenchChem offers high-quality 8-Bromo-4-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

8-bromo-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSASISPKDGBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 8-Bromo-4-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 8-Bromo-4-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a privileged structure in drug discovery, and substitutions at the 8-position, such as with a bromine atom, have been noted to enhance biological activity. This document elucidates the core structure, physicochemical properties, and detailed spectroscopic characterization of 8-Bromo-4-methylquinazoline. A plausible synthetic pathway is outlined with mechanistic insights, providing a foundational understanding for researchers engaged in the synthesis and application of novel quinazoline-based therapeutic agents.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of therapeutic agents. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Several quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib.[2] The versatility of the quinazoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The introduction of a halogen atom, such as bromine, at specific positions on the benzene ring of the quinazoline core can significantly influence the molecule's potency and selectivity. Notably, substitutions at the 6 and 8-positions have been shown to be critical for enhancing antimicrobial and cytotoxic activities.[3] This guide focuses specifically on the 8-Bromo-4-methyl derivative, providing a detailed examination of its structural features and the scientific principles underpinning its synthesis and characterization.

Molecular Structure and Physicochemical Properties

8-Bromo-4-methylquinazoline possesses the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol .[4] The core of the molecule is the quinazoline ring system. A bromine atom is substituted at the 8-position of the benzene ring, and a methyl group is attached to the 4-position of the pyrimidine ring.

Table 1: Physicochemical Properties of 8-Bromo-4-methylquinazoline

| Property | Value | Source |

| CAS Number | 1666113-01-4 | [4][5] |

| Molecular Formula | C₉H₇BrN₂ | [4] |

| Molecular Weight | 223.07 g/mol | [4] |

| Appearance | Solid | [6] |

| Storage Temperature | 2-8°C | [6] |

The presence of the bromine atom, an electron-withdrawing group, at the 8-position is expected to influence the electron distribution within the aromatic system, potentially impacting its interaction with biological targets. The methyl group at the 4-position can also affect the molecule's steric and electronic properties.

Caption: Chemical structure of 8-Bromo-4-methylquinazoline.

Synthesis of 8-Bromo-4-methylquinazoline: A Mechanistic Approach

The synthesis of 4-methylquinazolines can be achieved through various methods, with a common starting material being a substituted 2-aminoacetophenone.[3] A plausible and established route for the synthesis of the quinazoline core is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.[7][8][9][10]

For the synthesis of 8-Bromo-4-methylquinazoline, a logical starting material would be 2-amino-3-bromobenzoic acid. The synthesis would likely proceed through the formation of an intermediate 4-hydroxyquinazoline, which can then be converted to the target molecule.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 8-Bromo-4-methylquinazoline.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for similar quinazoline derivatives.

Step 1: Synthesis of 8-Bromo-2,4-dimethylquinazolin-4(3H)-one (Niementowski Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromobenzoic acid and a molar excess of N-acetylacetamide.

-

Heating: Heat the reaction mixture at a high temperature (typically 180-200°C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solid product is triturated with a suitable solvent (e.g., ethanol), filtered, and washed to yield the crude 8-Bromo-2,4-dimethylquinazolin-4(3H)-one.

Causality: The Niementowski reaction is a robust method for forming the quinazolinone ring. The high temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps. N-acetylacetamide provides the atoms necessary to form the C2-methyl and C4-oxo functionalities of the pyrimidine ring.

Step 2: Chlorination to 4-Chloro-8-bromo-2-methylquinazoline

-

Reaction Setup: The dried 8-Bromo-2,4-dimethylquinazolin-4(3H)-one from the previous step is suspended in phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added.

-

Reflux: The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).

-

Work-up: The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia solution). The resulting precipitate is filtered, washed with water, and dried to afford 4-Chloro-8-bromo-2-methylquinazoline.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting the 4-oxo group of the quinazolinone into a 4-chloro substituent. This chloro group is a good leaving group, making the 4-position susceptible to subsequent nucleophilic substitution or reduction.

Step 3: Reductive Dechlorination to 8-Bromo-4-methylquinazoline

-

Reaction Setup: The 4-Chloro-8-bromo-2-methylquinazoline is dissolved in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel. A palladium on carbon catalyst (Pd/C) is added.

-

Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature.

-

Work-up: Upon completion, the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure to yield the crude 8-Bromo-4-methylquinazoline, which can be further purified by recrystallization or column chromatography.

Causality: Catalytic hydrogenation with palladium on carbon is a common and efficient method for the reductive dehalogenation of aryl chlorides. The hydrogen gas, activated by the palladium catalyst, selectively replaces the chlorine atom at the 4-position with a hydrogen atom.

Spectroscopic Characterization and Structural Elucidation

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Bromo-4-methylquinazoline

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |

| C2-H | ~9.0 | ~155 | Singlet, downfield due to adjacent nitrogens. |

| C4-CH₃ | ~2.8 | ~22 | Singlet, in the typical range for a methyl group on an aromatic ring. |

| C5-H | ~7.8 | ~128 | Doublet of doublets, coupled to C6-H and C7-H. |

| C6-H | ~7.5 | ~127 | Triplet, coupled to C5-H and C7-H. |

| C7-H | ~8.0 | ~135 | Doublet of doublets, coupled to C5-H and C6-H. Downfield shift influenced by the adjacent bromine. |

| C8-Br | - | ~118 | Quaternary carbon, signal would be weak. Shift influenced by the attached bromine. |

| C4a | - | ~150 | Quaternary carbon at the ring junction. |

| C8a | - | ~152 | Quaternary carbon at the ring junction. |

Self-Validation: The number of signals, their multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in both ¹H and ¹³C NMR, must be consistent with the proposed structure. 2D NMR techniques like COSY and HMBC would be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum of 8-Bromo-4-methylquinazoline is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways for quinazolines may involve the loss of the methyl group or cleavage of the pyrimidine ring.[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 8-Bromo-4-methylquinazoline

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (methyl) | Medium |

| ~1620, ~1580, ~1500 | C=C and C=N stretching (aromatic rings) | Strong to Medium |

| ~1450 | C-H bend (methyl) | Medium |

| Below 1000 | C-Br stretch | Strong |

Self-Validation: The presence of characteristic absorption bands for aromatic C-H, C=C, and C=N bonds, along with the C-Br stretch, would be consistent with the structure of 8-Bromo-4-methylquinazoline.

Structure-Activity Relationship (SAR) Insights

The structural features of 8-Bromo-4-methylquinazoline are significant in the context of its potential as a bioactive molecule, particularly as a kinase inhibitor.

-

The Quinazoline Core: This scaffold acts as a bioisostere for the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[12]

-

The 4-Methyl Group: The substituent at the 4-position can influence the orientation of the molecule within the kinase binding pocket. While an anilino group at this position is common in many EGFR inhibitors, the smaller methyl group may confer different selectivity profiles.

-

The 8-Bromo Substituent: The presence of a halogen at the 8-position can have several effects:

-

Increased Lipophilicity: This can enhance membrane permeability and cellular uptake.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen or nitrogen) in the active site of a protein target, thereby increasing binding affinity.

-

Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the pKa of the quinazoline nitrogens, affecting their ability to form hydrogen bonds.

-

Studies on related quinazoline derivatives have shown that substitutions at the 6 and 8-positions with halogens can significantly impact their antimicrobial and cytotoxic activities.[3] Further investigation into 8-Bromo-4-methylquinazoline and its derivatives could reveal novel structure-activity relationships and lead to the development of potent and selective therapeutic agents.

Conclusion

8-Bromo-4-methylquinazoline is a structurally important molecule with significant potential in drug discovery. Its synthesis can be approached through established methods like the Niementowski reaction, followed by functional group transformations. The definitive elucidation of its structure relies on a comprehensive analysis of its spectroscopic data, including NMR, MS, and IR. The key structural features—the quinazoline core, the 4-methyl group, and the 8-bromo substituent—are all expected to contribute to its physicochemical properties and biological activity. This technical guide provides a foundational understanding of the structure of 8-Bromo-4-methylquinazoline, which will be invaluable for researchers working on the design and synthesis of novel quinazoline-based compounds.

References

- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1–5.

- Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Khamees, H. A. (2009). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 18(4), 271–296.

- Niementowski, S. v. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564–572.

- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- Niementowski quinoline synthesis. (2023). In Wikipedia.

- Niementowski Quinazoline Synthesis. (n.d.). Chemeurope.com.

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2019). Molecules, 24(15), 2799.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Shawer, T., & El-Azab, A. S. (2015). Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. Molecules, 20(3), 4811–4827.

- Mass Spectrometry - Fragmentation P

- 1666113-01-4|8-Bromo-4-methylquinazoline|BLD Pharm. (n.d.). Bldpharm.com.

- Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.

- 8-broMo-4-Methylquinazoline(1666113-01-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- O'ktem, S., Kır, S., & Karakuş, S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. 4th International Conference on Materials Science and Environmental Engineering (MSEE 2016).

- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Shawer, T., & El-Azab, A. S. (2015). Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety. Molecules, 20(9), 15896–15908.

- 8-Bromo-4-chloroquinazoline. (n.d.). MySkinRecipes.

- Amini, K., Fazaeli, R., Alizadeh, R., & Shafiee, A. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490.

- Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2021). Applied Spectroscopy Reviews, 56(1), 1-29.

- 221298-75-5, 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE Formula. (n.d.). ECHEMI.

- CAS 125096-72-2|8-Bromo-4-Chloroquinazoline. (n.d.). Rlavie.

- 8-broMo-4-Methylquinazoline | 1666113-01-4. (n.d.). ChemicalBook.

- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2016).

- 8-Bromo-4-chloroquinazoline | 125096-72-2. (n.d.). Sigma-Aldrich.

- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. (n.d.).

- 8-bromo-2-methylquinazolin-4-amine (C9H8BrN3). (n.d.). PubChemLite.

Sources

- 1. PubChemLite - 8-bromo-2-methylquinazolin-4-amine (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1666113-01-4|8-Bromo-4-methylquinazoline|BLD Pharm [bldpharm.com]

- 5. 8-broMo-4-Methylquinazoline | 1666113-01-4 [chemicalbook.com]

- 6. CAS 125096-72-2|8-Bromo-4-Chloroquinazoline [rlavie.com]

- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Niementowski Quinazoline Synthesis [drugfuture.com]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Niementowski_quinazoline_synthesis [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. 8-broMo-4-Methylquinazoline(1666113-01-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the 8-Bromo-4-methylquinazoline Chemical Scaffold

A Senior Application Scientist's Perspective on a Versatile Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, celebrated for its wide-ranging pharmacological activities. Among its many derivatives, the 8-Bromo-4-methylquinazoline core has emerged as a particularly valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this scaffold, from its synthesis and chemical reactivity to its applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the Quinazoline Scaffold: A Privileged Structure

Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is found in numerous natural products and synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The versatility of the quinazoline core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological target engagement. The introduction of a bromine atom at the 8-position and a methyl group at the 4-position creates a unique scaffold with specific steric and electronic properties that can be strategically exploited in drug design.

Synthesis of the 8-Bromo-4-methylquinazoline Core

The construction of the 8-Bromo-4-methylquinazoline scaffold can be achieved through several synthetic strategies. A plausible and efficient approach involves the cyclization of an appropriately substituted aminobenzonitrile or aminobenzoic acid derivative.

Proposed Synthetic Pathway:

A common and effective method for the synthesis of 4-methylquinazolines involves the reaction of a 2-aminobenzonitrile derivative with a source of the C4-methyl group, or the cyclization of a 2-acetamidobenzonitrile. For the 8-bromo derivative, the logical starting material would be 2-amino-3-bromobenzonitrile.

Caption: Proposed synthetic workflow for 8-Bromo-4-methylquinazoline.

Experimental Protocol: A Representative Synthesis

Step 1: Acetylation of 2-amino-3-bromobenzonitrile

-

To a solution of 2-amino-3-bromobenzonitrile (1.0 eq) in a suitable solvent such as acetic acid or toluene, add acetic anhydride (1.2 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using acetic acid, carefully neutralize with a saturated solution of sodium bicarbonate. If using toluene, wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-cyano-6-bromophenyl)acetamide, which can be used in the next step without further purification.

Step 2: Cyclization to 8-Bromo-4-methylquinazoline

-

The crude N-(2-cyano-6-bromophenyl)acetamide can be cyclized under either acidic or basic conditions.

-

Acidic Conditions: Dissolve the acetamide in a suitable solvent like ethanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid). Heat the mixture at reflux for 4-8 hours, monitoring by TLC.

-

Basic Conditions: Alternatively, dissolve the acetamide in a solvent such as ethanol and add a base like sodium ethoxide. Heat the mixture at reflux for 2-4 hours.

-

After completion, cool the reaction to room temperature and neutralize if necessary.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 8-Bromo-4-methylquinazoline.

Chemical Properties and Reactivity

The 8-Bromo-4-methylquinazoline scaffold possesses distinct chemical features that make it an attractive starting point for the synthesis of diverse compound libraries.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1666113-01-4 | [4] |

| Molecular Formula | C₉H₇BrN₂ | [4] |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Solid | [4] |

| Boiling Point | 320.1 ± 22.0 °C | [4] |

Reactivity:

The key to the synthetic utility of 8-Bromo-4-methylquinazoline lies in the reactivity of the bromine atom at the 8-position. This aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Caption: Key cross-coupling reactions for the functionalization of 8-Bromo-4-methylquinazoline.

Detailed Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The following is a general protocol for the Suzuki coupling of 8-Bromo-4-methylquinazoline with an arylboronic acid.

-

In a reaction vessel, combine 8-Bromo-4-methylquinazoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like potassium carbonate (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 8-aryl-4-methylquinazoline derivative.

Applications in Drug Discovery

The 8-Bromo-4-methylquinazoline scaffold is a valuable starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The bromine atom serves as a convenient handle for the introduction of diverse chemical moieties to explore the chemical space around the quinazoline core and optimize interactions with the target protein.

Anticancer Activity:

Numerous studies have highlighted the potential of bromo-substituted quinazoline derivatives as anticancer agents.[5][6] These compounds often exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]

For instance, derivatives of 6-bromo-quinazolin-4(3H)-one have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7).[6][9] The bromine atom in these molecules can be strategically positioned to interact with specific residues in the ATP-binding pocket of kinases.

Kinase Inhibitory Activity:

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[10] The 8-bromo-4-methylquinazoline core can be elaborated to generate potent and selective inhibitors of various kinases implicated in cancer and other diseases. For example, 8-substituted-4-morpholine-quinazoline derivatives have been investigated as PI3Kα inhibitors.[2] The ability to easily diversify the 8-position through cross-coupling reactions makes this scaffold ideal for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibitory potency and selectivity.

Antibacterial Activity:

Derivatives of bromo-quinazolines have also demonstrated promising antibacterial activity.[11] A study on new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline scaffold showed significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6] This suggests that the 8-Bromo-4-methylquinazoline core could be a valuable starting point for the development of novel antibacterial agents.

The following table summarizes the reported biological activities of some bromo-substituted quinazoline derivatives, highlighting the potential of this chemical class.

| Compound Class | Biological Activity | Target/Cell Line | Reference |

| 6-Bromo-2-substituted-quinazolin-4(3H)-ones | Anticancer | MCF-7, SW480 | [6][9] |

| 8-Substituted-4-morpholine-quinazolines | Kinase Inhibition | PI3Kα | [2] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | Antibacterial, Antifungal | E. coli, S. aureus, C. albicans | [11] |

| 8-Bromo-2-chloroquinazoline derivatives | Antibacterial | E. coli, S. aureus | [6] |

Spectroscopic Characterization

While detailed spectroscopic data for 8-Bromo-4-methylquinazoline is not widely published, characteristic signals in ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar structures.

¹H NMR: The spectrum would be expected to show a singlet for the methyl group around 2.5-2.8 ppm. The aromatic protons would appear in the range of 7.5-8.5 ppm, with their coupling patterns revealing their positions on the quinazoline ring. The proton at position 5 would likely be a doublet, coupled to the proton at position 6.

¹³C NMR: The spectrum would display signals for the nine carbon atoms. The methyl carbon would appear around 20-25 ppm. The aromatic and heterocyclic carbons would resonate in the region of 120-160 ppm. The carbon bearing the bromine atom (C-8) would be expected to have a chemical shift in the lower end of the aromatic region.

High-Resolution Mass Spectrometry (HRMS): HRMS would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the elemental composition.

Conclusion and Future Perspectives

The 8-Bromo-4-methylquinazoline scaffold represents a highly versatile and valuable tool in modern drug discovery. Its straightforward synthesis and the reactivity of the 8-bromo substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of bromo-substituted quinazolines as anticancer, kinase inhibitory, and antibacterial agents underscores the promise of this scaffold for the development of novel therapeutics. Future research in this area will likely focus on the synthesis of novel derivatives through advanced cross-coupling methodologies and their evaluation against a wider range of biological targets. The insights provided in this guide aim to empower researchers to effectively utilize the 8-Bromo-4-methylquinazoline core in their quest for new and improved medicines.

References

Current time information in Pasuruan, ID. [https://www.google.com/search?q=time+in+Pasuruan,+ID] [1] 3 - Supporting Information. [No URL available] [2] An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6034239/] [5] 1 - Supporting Information. [https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra07184a/unauth#!divAbstract] [6] Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. [https://www.researchgate.net/publication/383636952_Synthesis_and_antibacterial_screening_of_new_quinazoline_derivatives_from_8-bromo-2-chloroquinazoline_scaffold] [11] Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. [https://pubmed.ncbi.nlm.nih.gov/20488616/] [12] 1666113-01-4|8-Bromo-4-methylquinazoline|BLD Pharm. [https://www.bldpharm.com/products/1666113-01-4.html] [13] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [https://www.researchgate.net/publication/381926294_6-Bromo_quinazoline_derivatives_as_cytotoxic_agents_design_synthesis_molecular_docking_and_MD_simulation] [9] SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. [https://www.wjpmr.com/download/article/23092020/1600850025.pdf] [4] 8-Bromo-4-methylquinazoline | 1666113-01-4. [https://www.sigmaaldrich.com/US/en/product/chemscene/cs_0110036] [14] An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. [https://acgpubs.org/record/2023/17/5/12-s] [15] 221298-75-5, 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE Formula - ECHEMI. [https://www.echemi.com/products/221298-75-5.html] [16] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9225725/] [17] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed. [https://pubmed.ncbi.nlm.nih.gov/38965630/] [3] Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3671653/] [7] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299000/] [18] Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. - ResearchGate. [https://www.researchgate.net/figure/Characteristic-signals-in-the-1-H-and-13-C-NMR-spectra-of-compound-4a_fig3_379555138] [19] 8-bromo-2-methylquinazolin-4-amine (C9H8BrN3) - PubChemLite. [https://pubchemlite.org/compound/8-bromo-2-methylquinazolin-4-amine] [20] 8-broMo-4-Methylquinazoline | 1666113-01-4 - ChemicalBook. [https://www.chemicalbook.com/Product.aspx?cas=1666113-01-4] [21] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - R Discovery. [https://www.rdiscovery.com/publication/6-bromo-quinazoline-derivatives-as-cytotoxic-agents-design-synthesis-molecular-docking-and-md-simulation/52516708] [22] The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem. [https://www.benchchem.com/application-notes/B1226071/the-synthesis-of-7-bromo-4-chloro-8-methylquinoline-a-technical-guide-to-key-intermediates-and-experimental-protocols] [23] CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents. [https://patents.google.com/patent/CN104447547A/en] [24] 8-Bromo-4-chloroquinazoline | 125096-72-2 - Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0102] novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1590240037.pdf] [10] Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8775466/] [25] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381676/] [26] An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. [https://www.benchchem.com/application-notes/B1226071/an-in-depth-technical-guide-to-the-synthesis-of-7-bromo-4-chloro-8-methylquinoline] [27] (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and... - ResearchGate. [https://www.researchgate.net/figure/a-Synthesis-of-8bromo-4-p-tolylquinoline-156-and-8-bromo-3-p-tolyl-quinoline_fig100_382949779] [28] Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives - Benchchem. [https://www.benchchem.com/application-notes/B1226071/application-notes-and-protocols-for-the-laboratory-preparation-of-7-bromo-4-chloro-8-methylquinoline-derivatives] [8] Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. [https://www.mdpi.com/1420-3049/29/4/914] [29] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11116201/] [30] Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10607730/] [31] Design, Synthesis, and Biological Evaluation of Novel Lapatinib Derivatives - MDPI. [https://www.mdpi.com/1420-3049/28/1/325] 2-Amino-3-bromobenzoic acid 97 20776-51-6 - Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/748471] Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors - PubMed. [https://pubmed.ncbi.nlm.nih.gov/31539958/] [32] Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors - ResearchGate. [https://www.researchgate.net/publication/382987113_Design_Synthesis_and_Biological_Evaluation_of_Novel_Quinazoline-Based_Anti-inflammatory_Agents_Acting_as_PDE4B_Inhibitors] [33] Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277640/] [34] In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid - Benchchem. [https://www.benchchem.com/application-notes/B1226071/in-depth-technical-guide-4-amino-3-bromobenzoic-acid] [35] Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid - Benchchem. [https://www.benchchem.com/application-notes/B1226071/technical-support-center-monitoring-reactions-of-4-amino-3-bromobenzoic-acid] [36] Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors - Research Journal of Pharmacy and Technology. [https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2019-12-1-1.html]

Sources

- 1. rsc.org [rsc.org]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. 8-Bromo-4-methylquinazoline | 1666113-01-4 [sigmaaldrich.cn]

- 5. rsc.org [rsc.org]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 9. wjpmr.com [wjpmr.com]

- 10. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. 1666113-01-4|8-Bromo-4-methylquinazoline|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. acgpubs.org [acgpubs.org]

- 15. echemi.com [echemi.com]

- 16. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PubChemLite - 8-bromo-2-methylquinazolin-4-amine (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

- 20. 8-broMo-4-Methylquinazoline | 1666113-01-4 [chemicalbook.com]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 24. 8-Bromo-4-chloroquinazoline | 125096-72-2 [sigmaaldrich.com]

- 25. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. rjptonline.org [rjptonline.org]

The Quinazoline Nucleus: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract

The quinazoline scaffold, a fused aromatic heterocycle of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, culminating in the development of several blockbuster drugs. This in-depth technical guide provides a comprehensive journey through the history of quinazoline chemistry, from its initial discovery to the evolution of its synthesis and the landmark discoveries of its therapeutic potential. We will delve into the key experimental methodologies, the rationale behind synthetic advancements, and the molecular mechanisms that underpin the pharmacological applications of this versatile nucleus, with a particular focus on its role in modern cancer therapy.

The Dawn of Quinazoline Chemistry: Foundational Syntheses

The story of quinazoline begins in the latter half of the 19th century, a period of burgeoning exploration in organic chemistry. The initial forays into this heterocyclic system were characterized by harsh reaction conditions and limited yields, yet they laid the crucial groundwork for all subsequent advancements.

The First Glimpse: Griess's Synthesis of a Quinazoline Derivative (1869)

The first documented synthesis of a quinazoline derivative is attributed to Peter Griess in 1869.[1][2][3] By reacting cyanogen with anthranilic acid, he obtained 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2][3] This pioneering work, while not yielding the parent quinazoline, was the first to construct the fundamental bicyclic framework.

Experimental Protocol: Griess Synthesis (Conceptual Reconstruction)

-

Reactants: Anthranilic acid and cyanogen gas in an ethanolic solution.

-

Procedure:

-

A solution of anthranilic acid in ethanol is prepared in a sealed reaction vessel.

-

Cyanogen gas is bubbled through the solution.

-

The mixture is heated under pressure.

-

Upon cooling, the product, 2-cyano-3,4-dihydro-4-oxoquinazoline, precipitates from the solution and is isolated by filtration.

-

-

Causality: The reaction proceeds through a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of cyanogen, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The harsh conditions were necessary to drive the reaction to completion.

The Parent Scaffold Unveiled: Bischler and Lang (1895)

The parent quinazoline molecule was first synthesized by August Bischler and Alfred Lang in 1895.[1][4] Their approach involved the decarboxylation of a 2-carboxyquinazoline derivative, a method that, while effective, was not a direct construction of the core.

Experimental Protocol: Bischler-Lang Synthesis (Conceptual Reconstruction)

-

Starting Material: 2-Carboxyquinazoline.

-

Procedure:

-

2-Carboxyquinazoline is heated to a high temperature (above its melting point) in the absence of a solvent.

-

Carbon dioxide is evolved, and the molten quinazoline is distilled under reduced pressure.

-

The distilled product is then purified by recrystallization.

-

-

Causality: The thermal energy supplied is sufficient to overcome the activation energy for the decarboxylation reaction, leading to the loss of CO2 and the formation of the parent quinazoline. This method highlights the stability of the quinazoline ring system under high temperatures.

A More Practical Approach: The Gabriel Synthesis (1903)

Siegmund Gabriel, in 1903, developed a more practical and versatile synthesis of quinazoline starting from o-nitrobenzylamine.[5][6][7] This multi-step process involved reduction of the nitro group, followed by condensation with formic acid and subsequent oxidation.

Experimental Protocol: Gabriel Synthesis

-

Starting Material: o-Nitrobenzylamine.

-

Procedure:

-

Reduction: o-Nitrobenzylamine is reduced to o-aminobenzylamine using a reducing agent such as tin and hydrochloric acid.

-

Condensation: The resulting o-aminobenzylamine is then heated with an excess of formic acid. This leads to the formation of 3,4-dihydroquinazoline.

-

Oxidation: The 3,4-dihydroquinazoline is oxidized to quinazoline using an oxidizing agent like potassium permanganate or by air oxidation.

-

-

Causality: The reduction step creates the necessary amino group for the subsequent cyclization. The condensation with formic acid provides the C2 carbon of the pyrimidine ring. The final oxidation step introduces the aromaticity of the quinazoline ring system.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The foundational syntheses of the 19th and early 20th centuries paved the way for the development of more efficient and versatile methods for constructing the quinazoline core. These advancements were driven by the need for milder reaction conditions, higher yields, and greater functional group tolerance, particularly as the pharmacological potential of quinazoline derivatives began to be realized.

The Niementowski Quinazoline Synthesis: A Workhorse Reaction

In 1895, Stefan Niementowski reported a reaction that would become a cornerstone of quinazoline synthesis: the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones).[8][9][10] The simplicity and versatility of this method have made it a widely used tool in medicinal chemistry.[8]

Experimental Protocol: Niementowski Quinazoline Synthesis (Conventional Heating)

-

Reactants: Anthranilic acid and an appropriate amide (e.g., formamide for the parent quinazolinone).

-

Procedure:

-

A mixture of anthranilic acid and an excess of the amide is heated to 130-150°C for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration, followed by recrystallization.

-

-

Causality: The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring.[8] The high temperature is required to drive the dehydration and cyclization steps.

Workflow: Evolution of Niementowski Synthesis

Caption: Evolution of the Niementowski Synthesis for Quinazolinones.

Modern Synthetic Methodologies

The latter half of the 20th century and the beginning of the 21st century saw the advent of powerful new synthetic techniques that have been applied to quinazoline synthesis, offering significant advantages over classical methods.

-

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields.[11][12] The Niementowski reaction, for example, can be efficiently carried out under microwave conditions.[11]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have enabled the construction of complex quinazoline derivatives with high precision and control. These methods allow for the introduction of a wide variety of substituents at different positions of the quinazoline ring.

-

Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. Several MCRs have been developed for the synthesis of quinazoline derivatives.

The Pharmacological Awakening: A Timeline of Discovery

The true significance of the quinazoline nucleus lies in its rich and diverse pharmacology. The journey from a laboratory curiosity to a cornerstone of modern therapeutics is a testament to the power of medicinal chemistry.

| Year/Era | Key Discovery | Significance |

| 1951 | Synthesis of Methaqualone.[13][14] | First CNS-active quinazoline derivative; widely used as a sedative-hypnotic.[13][15] |

| 1960s | Discovery of Prazosin.[16][17] | First α1-adrenergic blocker for the treatment of hypertension.[18][19] |

| 1970s-1980s | Exploration of diverse biological activities. | Reports of antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties emerge for various derivatives.[12][20][21] |

| Late 1990s - Early 2000s | Discovery of Gefitinib and Erlotinib. | Revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting the Epidermal Growth Factor Receptor (EGFR). |

| 2000s - Present | Expansion of anticancer applications and development of next-generation inhibitors. | Development of irreversible EGFR inhibitors (e.g., Afatinib) and dual EGFR/HER2 inhibitors (e.g., Lapatinib). |

The Era of Targeted Cancer Therapy: Quinazolines as Kinase Inhibitors

The discovery of quinazoline derivatives as potent and selective inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), marked a paradigm shift in cancer treatment. This moved away from the broad cytotoxicity of traditional chemotherapy towards a more targeted and personalized approach.

The EGFR Signaling Pathway and its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[22][23] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[22][24]

Caption: Simplified EGFR Signaling Pathway and Inhibition by Quinazoline TKIs.

Mechanism of Action of Quinazoline-Based EGFR Inhibitors

Gefitinib and Erlotinib are anilinoquinazoline derivatives that act as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[24][25][26] They bind to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways.[24][27][28] This leads to the inhibition of cancer cell proliferation and survival.[27][28]

The high affinity and selectivity of these drugs for the EGFR kinase domain are due to specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site.[26]

Clinically Approved Quinazoline Derivatives: A Summary

The success of quinazoline-based drug discovery is evident in the number of derivatives that have received FDA approval for various indications.

| Drug Name | Structure | Primary Indication(s) | Mechanism of Action |

| Gefitinib | [Image of Gefitinib structure] | Non-small cell lung cancer (NSCLC) with EGFR mutations.[1] | Reversible EGFR tyrosine kinase inhibitor.[24] |

| Erlotinib | [Image of Erlotinib structure] | NSCLC, Pancreatic cancer.[29] | Reversible EGFR tyrosine kinase inhibitor.[27][29][30] |

| Lapatinib | [Image of Lapatinib structure] | HER2-positive breast cancer.[1] | Dual EGFR and HER2 tyrosine kinase inhibitor. |

| Afatinib | [Image of Afatinib structure] | NSCLC with EGFR mutations.[1] | Irreversible pan-ErbB family inhibitor. |

| Vandetanib | [Image of Vandetanib structure] | Medullary thyroid cancer. | Multi-kinase inhibitor (including VEGFR, EGFR, and RET). |

| Prazosin | [Image of Prazosin structure] | Hypertension, Benign Prostatic Hyperplasia (BPH), PTSD-related nightmares.[16][18] | α1-adrenergic receptor antagonist.[18][31] |

Conclusion and Future Perspectives

The journey of quinazoline derivatives from their initial synthesis in the 19th century to their current status as life-saving therapeutics is a remarkable story of scientific discovery and innovation. The versatility of the quinazoline scaffold continues to inspire medicinal chemists to explore new derivatives with novel biological activities. Future research will likely focus on developing more selective and potent inhibitors for a wider range of therapeutic targets, as well as exploring novel drug delivery systems to enhance their efficacy and reduce side effects. The rich history and proven therapeutic value of quinazolines ensure that they will remain a central focus of drug discovery for years to come.

References

-

Methaqualone - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Erlotinib NSCLC Mechanism - SciSpace. (n.d.). Retrieved January 7, 2026, from [Link]

-

Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved January 7, 2026, from [Link]

-

Erlotinib Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC) - BioRender.com. (n.d.). Retrieved January 7, 2026, from [Link]

-

Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. (n.d.). Retrieved January 7, 2026, from [Link]

-

Illustrates Erlotinib's mechanism of action in inhibiting EGFR... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Methaqualone - CreationWiki, the encyclopedia of creation science. (n.d.). Retrieved January 7, 2026, from [Link]

-

Timeline illustrating the chronological progression of pharmacological... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors - AACR Journals. (n.d.). Retrieved January 7, 2026, from [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Retrieved January 7, 2026, from [Link]

-

Niementowski quinoline synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Recommended methods for the identification and analysis of methaqualone/mecloqualone - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved January 7, 2026, from [Link]

-

DARK Classics in Chemical Neuroscience: Methaqualone - ACS Publications. (2023, January 18). Retrieved January 7, 2026, from [Link]

-

Quinazoline derivatives & pharmacological activities: a review - SciSpace. (n.d.). Retrieved January 7, 2026, from [Link]

-

Methaqualone - PubMed - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Gefitinib Inhibits the Growth and Invasion of Urothelial Carcinoma Cell Lines in which Akt and MAPK Activation Is Dependent on Constitutive Epidermal Growth Factor Receptor Activation - AACR Journals. (n.d.). Retrieved January 7, 2026, from [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

-

Prazosin - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Niementowski synthesis of 4(3H)-quinazolinone; Condensation of... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

Identification of the Gefitinib binding pocket in EGFR kinase domain.... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Niementowski Quinazoline Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]

-

What is the mechanism of Prazosin Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 7, 2026, from [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. (n.d.). Retrieved January 7, 2026, from [Link]

-

Novel quinazoline derivatives: key pharmacological activities. (2024, October 16). Retrieved January 7, 2026, from [Link]

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). Retrieved January 7, 2026, from [Link]

-

Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF - NIH. (2011, September 12). Retrieved January 7, 2026, from [Link]

-

Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Semantic Scholar. (2022, March 8). Retrieved January 7, 2026, from [Link]

-

Prazosin - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). Retrieved January 7, 2026, from [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

Gabriel method for quinazoline synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013, June 3). Retrieved January 7, 2026, from [Link]

-

(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives - ResearchGate. (2020, April 17). Retrieved January 7, 2026, from [Link]

-

Prazosin - LITFL. (2025, February 7). Retrieved January 7, 2026, from [Link]

-

Recent advances in the biological activity of quinazoline - ResearchGate. (2023, February 6). Retrieved January 7, 2026, from [Link]

-

Prazosin | C19H21N5O4 | CID 4893 - PubChem - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW - IJRAR.org. (n.d.). Retrieved January 7, 2026, from [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH. (2022, June 17). Retrieved January 7, 2026, from [Link]

-

Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. scispace.com [scispace.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Niementowski Quinazoline Synthesis [drugfuture.com]

- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methaqualone - Wikipedia [en.wikipedia.org]

- 14. Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 16. Prazosin - Wikipedia [en.wikipedia.org]

- 17. ijrar.org [ijrar.org]

- 18. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 21. researchgate.net [researchgate.net]

- 22. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 23. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. aacrjournals.org [aacrjournals.org]

- 30. Erlotinib Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC) | BioRender Science Templates [biorender.com]

- 31. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

The Quinazoline Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline ring system, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its remarkable versatility, synthetic accessibility, and ability to form key interactions with a multitude of biological targets have propelled it to the forefront of drug discovery and development.[2] This is evidenced by the numerous quinazoline-containing drugs that have received FDA approval, particularly in the realm of oncology.[3] This technical guide provides a comprehensive exploration of the quinazoline core, delving into its fundamental physicochemical properties, key synthetic methodologies, diverse mechanisms of action, and critical structure-activity relationships (SAR). We will place a special emphasis on its role in the development of targeted cancer therapeutics, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, while also touching upon its broader therapeutic potential. This guide is intended to serve as a valuable resource for professionals in the field, offering both foundational knowledge and practical insights to inspire and inform future drug discovery endeavors.

Introduction: The Rise of a Versatile Pharmacophore

The quinazoline scaffold, composed of a fused benzene and pyrimidine ring, has a rich history in medicinal chemistry, with early derivatives being investigated for a range of pharmacological activities.[4] However, its prominence surged with the advent of targeted therapies, where the scaffold proved to be an ideal framework for designing potent and selective enzyme inhibitors.[5][6] The planar nature of the quinazoline ring system allows it to effectively mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding sites of various kinases.[7] This fundamental principle underlies the success of many quinazoline-based drugs.

The therapeutic landscape of quinazoline derivatives is broad, encompassing anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant activities.[2][8] In recent years, the focus has intensified on its application in oncology, leading to the development of several blockbuster drugs that have significantly improved patient outcomes in specific cancer types.[3]

Physicochemical Properties: Tailoring for Drug-Likeness

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. For quinazoline-based compounds, careful modulation of these properties is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (LogP), aqueous solubility, and metabolic stability are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A delicate balance of these properties is essential for achieving good oral bioavailability and appropriate tissue distribution. The following table summarizes key physicochemical and pharmacokinetic parameters for several FDA-approved quinazoline-based kinase inhibitors, illustrating the property space that has proven successful in clinical settings.

| Drug | Primary Target(s) | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Oral Bioavailability (%) | Protein Binding (%) | Primary Metabolism |

| Gefitinib | EGFR | 446.9 | 3.4 | Low | ~60 | ~90 | CYP3A4, CYP2D6 |

| Erlotinib | EGFR | 393.4 | 3.1 | Low | ~60 | ~95 | CYP3A4, CYP1A2 |

| Lapatinib | EGFR, HER2 | 581.1 | 5.7 | Low | Low (assumed) | >99 | CYP3A4 |

| Vandetanib | VEGFR, EGFR, RET | 475.4 | 4.2 | Low | N/A | ~90 | CYP3A4 |

| Afatinib | EGFR, HER2 | 485.9 | 2.9 | Low | N/A | ~95 | Covalent binding, minimal metabolism |

Data compiled from various sources, including clinical pharmacology reviews.[9]

Synthetic Strategies: Building the Quinazoline Core

The synthetic accessibility of the quinazoline scaffold has been a major driver of its widespread use in medicinal chemistry. Numerous synthetic routes have been developed, allowing for the facile introduction of diverse substituents to explore structure-activity relationships. Two of the most fundamental and widely employed methods are the Niementowski quinazoline synthesis and the synthesis of 4-anilinoquinazolines.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a classic and versatile method for the preparation of 4(3H)-quinazolinones, which are key intermediates in the synthesis of many quinazoline-based drugs.[10] The reaction involves the thermal condensation of an anthranilic acid with an amide.[11]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 2-Methyl-3H-quinazolin-4-one

This protocol describes a more efficient, microwave-assisted variation of the classical Niementowski synthesis.

-

Materials:

-

Anthranilic acid

-

N-acetylacetamide (as a substitute for acetamide)

-

Microwave reactor vials

-

Ethanol

-

-

Procedure:

-

In a microwave reactor vial, combine anthranilic acid (1 mmol) and N-acetylacetamide (1.2 mmol).

-

Add a catalytic amount of a solid acid catalyst, such as montmorillonite K-10, if desired to improve yield and reaction time.[11]

-

Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150°C) for a short duration (e.g., 5-15 minutes).[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add cold water to the vial to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-3H-quinazolin-4-one.

-

Synthesis of 4-Anilinoquinazolines: The Gateway to Kinase Inhibitors

The 4-anilinoquinazoline scaffold is the cornerstone of many successful EGFR tyrosine kinase inhibitors, including gefitinib and erlotinib.[12] The general synthetic approach involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.

Experimental Protocol: Synthesis of a Gefitinib Analogue

This protocol outlines the key steps in synthesizing a 4-anilinoquinazoline, exemplified by the final coupling step in the synthesis of gefitinib.[13][14]

-

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

3-Chloro-4-fluoroaniline

-

Isopropanol

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

To a stirred suspension of 4-chloro-6,7-dimethoxyquinazoline (1 mmol) in isopropanol (10 mL), add 3-chloro-4-fluoroaniline (1.1 mmol).

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product as the hydrochloride salt.

-

If precipitation is slow, a small amount of concentrated HCl can be added to facilitate the process.[15]

-

Collect the solid product by filtration, wash with cold isopropanol, and then with diethyl ether.

-

Dry the product under vacuum to obtain the desired 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride.

-

Workflow for 4-Anilinoquinazoline Synthesis

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Multi-Kinase Inhibition

Beyond EGFR, quinazoline derivatives have been developed to inhibit a range of other kinases, often as multi-targeted agents. Vandetanib, for instance, inhibits Vascular Endothelial Growth Factor Receptor (VEGFR) and RET tyrosine kinase in addition to EGFR, making it effective in treating certain types of thyroid cancer. [2]This multi-targeting approach can be advantageous in overcoming resistance mechanisms and addressing complex signaling networks in cancer.

Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

The development of potent and selective quinazoline-based inhibitors has been guided by extensive SAR studies. [5][6]These studies have elucidated the key structural features required for effective binding to the target kinase. For 4-anilinoquinazoline EGFR inhibitors, several key principles have emerged:

-

The Quinazoline Core: The quinazoline nitrogen at position 1 (N1) typically forms a crucial hydrogen bond with the hinge region of the kinase domain (specifically with the backbone nitrogen of Met793 in EGFR), anchoring the inhibitor in the ATP-binding pocket.

-

The 4-Anilino Moiety: This group occupies the hydrophobic pocket of the kinase domain. Substituents on the aniline ring can significantly impact potency and selectivity. Small, hydrophobic groups are generally favored. [16]* Substituents at Positions 6 and 7: These positions are solvent-exposed and provide opportunities to introduce solubilizing groups or moieties that can interact with other regions of the kinase, enhancing affinity or modulating pharmacokinetic properties. Long-chain alkoxy groups at these positions have been shown to improve activity. [5]

Clinical Significance and Future Directions

The clinical success of quinazoline-based drugs is undeniable. Gefitinib and erlotinib have revolutionized the treatment of EGFR-mutated NSCLC, offering a more effective and less toxic alternative to traditional chemotherapy for this patient population. [17]However, the emergence of drug resistance, often through secondary mutations in the target kinase (such as the T790M "gatekeeper" mutation in EGFR), remains a significant clinical challenge. [18][17] This has spurred the development of next-generation quinazoline inhibitors. Second-generation inhibitors, like afatinib, form a covalent bond with the kinase, leading to irreversible inhibition. [18]More recently, efforts have focused on developing inhibitors that are active against resistant mutants or that employ novel mechanisms of action, such as allosteric inhibition. [18]

Conclusion

The quinazoline core continues to be a remarkably fruitful scaffold in medicinal chemistry. Its journey from a simple heterocycle to the cornerstone of multiple life-saving drugs is a testament to the power of rational drug design informed by a deep understanding of chemical synthesis, biological mechanisms, and structure-activity relationships. As our knowledge of complex disease pathways grows, the versatility of the quinazoline scaffold ensures that it will remain a key player in the development of novel therapeutics for years to come. The ongoing challenge for medicinal chemists is to continue to innovate, designing the next generation of quinazoline derivatives that can overcome drug resistance and address a wider range of diseases, ultimately improving human health.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Lankheet, N. A., et al. (2013). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical Pharmacokinetics, 52(9), 725–745. [Link]

-

Yu, Y., Zhang, C., & Liu, Z. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Anti-cancer agents in medicinal chemistry, 12(4), 391–406. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2020). Semantic Scholar. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Nature. [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 7, 2026, from [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 7, 2026, from [Link]

-

Kashif Haider, Subham Das, Alex Joseph, & M. Shahar Yar. (2021). An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Manipal Research Portal. [Link]

-

A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Polycyclic Aromatic Compounds. [Link]

-

Schematic diagram of EGFR signaling pathway.[18] Growth factor binding... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Ming, X., You, F., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules (Basel, Switzerland), 12(7), 1500–1506. [Link]

-

Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2021). National Center for Biotechnology Information. [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2020). Sains Malaysiana. [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). National Center for Biotechnology Information. [Link]

-

Gefitinib. (2015). New Drug Approvals. [Link]

-

Niementowski quinoline synthesis. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2023). Molecules. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). National Center for Biotechnology Information. [Link]

-

Niementowski synthesis of 4(3H)-quinazolinone; Condensation of... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Niementowski Quinoline Synthesis. (n.d.). Merck Index. Retrieved January 7, 2026, from [Link]

-

Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). European Journal of Medicinal Chemistry. [Link]

-

Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. (2018). Oncology Letters. [Link]

-

Synthesis route to access 4-anilinoquinoline (9). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. (2015). Chemical Biology & Drug Design. [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mechanisms of resistance to EGFR tyrosine kinase inhibitors. (2016). ScienceOpen. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Semantic Scholar. [Link]

-

Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (2023). National Center for Biotechnology Information. [Link]

-

Pharmacokinetics of gefitinib and erlotinib. (2011). JoVE. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

-

Understanding the Drug-Drug Interactions of Erlotinib and Gefitinib. (2023). U.S. Medicine. [Link]

-

Gefitinib or erlotinib in previously treated non–small‐cell lung cancer patients: a cohort study in Taiwan. (2017). National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]

- 2. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]